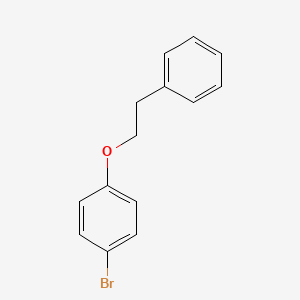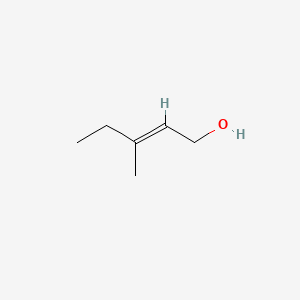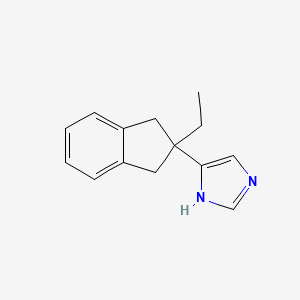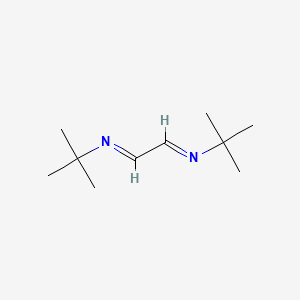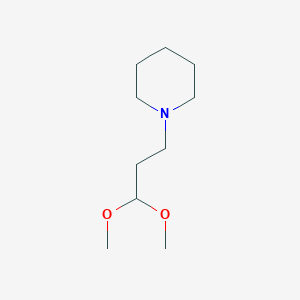
Furan, 2-ethenyl-
Vue d'ensemble
Description
2-Vinylfuran, also known as Furan, 2-ethenyl-, is a chemical compound with the molecular formula C6H6O . It is also referred to as Furylethylene .
Synthesis Analysis
Furan synthesis involves various reactions such as the Diels-Adler reaction, chain-growth and step-growth polymerizations, as well as chemical modifications of some of these polymers . The synthesis of furans has been explored in the context of sustainable industrial processes, with biomass resources playing a crucial role .Molecular Structure Analysis
The molecular structure of 2-Vinylfuran consists of a five-membered aromatic ring containing an oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Furan platform chemicals (FPCs) like 2-Vinylfuran undergo a variety of reactions due to their highly reactive moieties . These include an aldehyde group, hydroxymethyl group, and a hydrogen atom in the 2-position of the furan aromatic ring . Furan’s properties, reactions, and specific processes like alkylation and bromination have been studied .Physical And Chemical Properties Analysis
2-Vinylfuran is a substance with an average mass of 94.111 Da and a monoisotopic mass of 94.041862 Da .Applications De Recherche Scientifique
Electrochemical Behavior and Polymerization
2-Ethenylfuran derivatives have been explored for their electrochemical behavior and polymerization potential. These compounds, including 2-(2-Furyl)pyrrole and 2,5-bis[2-(2-furyl)ethenyl]furan, are synthesized via Horner, Witig, and cyclization methods. Upon oxidative electropolymerization, these derivatives exhibit enhanced redoxability and electroactivity, suggesting their utility in developing conducting polymers with potential applications in electronics and materials science (Shilabin & Entezami, 2000).
Dye-Sensitized Solar Cells
The application of furan derivatives in dye-sensitized solar cells (DSSCs) has been demonstrated with phenothiazine-based dyes containing furan as a conjugated linker. These derivatives showed an improvement in solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of furan derivatives in enhancing the performance of DSSCs and contributing to renewable energy technologies (Kim et al., 2011).
Photochromic Properties
Furan derivatives have been identified to possess photochromic properties, where diarylethenes containing furan or furopyrimidine bridges exhibit reversible changes in color upon exposure to light. Such materials could be utilized in optical storage devices, light-sensitive switches, and sensors, offering a pathway to novel applications in photophysics and photochemistry (Krayushkin et al., 2001).
Tuning Optical Properties
Studies on p-Phenyl ethenyl-E-furans have explored the tuning of optical properties through the incorporation of various substituents, influencing the materials' dipole moment, oscillator strength, and hyperpolarizability. This research provides insights into designing materials with tailored optical characteristics for applications in photonics and optoelectronics (Kumar et al., 2019).
Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters presents a method for producing biobased furan polyesters. These novel polyesters, derived from renewable resources, demonstrate significant potential in the development of sustainable materials, contributing to the advancement of green chemistry and material science (Jiang et al., 2014).
Mécanisme D'action
Mode of Action
2-Ethenylfuran is a nucleophilic, cationic polymerization agent that is activated by trifluoroacetic acid .
Biochemical Pathways
It has been shown to inhibit protein synthesis and have cytostatic effects in vivo .
Result of Action
2-Ethenylfuran has been shown to inhibit protein synthesis and have cytostatic effects in vivo . It also has genotoxic effects and can cause mutations in the DNA of bacteria .
Action Environment
The action, efficacy, and stability of 2-Ethenylfuran can be influenced by environmental factors. For instance, it is volatile at room temperature and soluble in many organic solvents, such as ethanol, ether, and benzene . It may decompose at high temperatures to produce toxic gases and should be stored and handled away from oxidizing agents and high-temperature sources .
Safety and Hazards
Orientations Futures
The future of furan compounds like 2-Vinylfuran lies in the shift from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
Propriétés
IUPAC Name |
2-ethenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUHYQVKJQAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073261 | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan, 2-ethenyl- | |
CAS RN |
1487-18-9, 31093-57-9 | |
| Record name | Furan, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Vinylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAN, 2-ETHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Vinylfuran is C6H6O, and its molecular weight is 94.11 g/mol.
A: 2-Vinylfuran has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, , ], and UV-Vis spectroscopy [, , ]. These techniques provide information on the structure, bonding, and electronic properties of the molecule. For example, NMR studies have helped determine the conformational preferences of the vinylic fragment in 2-Vinylfuran and its derivatives [].
A: Studies have shown that water significantly influences the kinetics and mechanism of 2-Vinylfuran polymerization initiated by trifluoroacetic acid in methylene dichloride []. The structure of the resulting resin, reaction kinetics, and mechanism are all dependent on the water concentration. At high water concentrations, polymerization is thought to occur via polarized esters rather than ionic centers [].
A: Yes, 2-Vinylfuran is a versatile monomer and can be polymerized to form poly(2-Vinylfuran) [, , , , ]. This polymer can be further functionalized through various reactions, such as the Diels-Alder reaction with maleimides [].
A: The presence of the furan ring in 2-Vinylfuran derivatives leads to regiocontrolled Pauson-Khand reactions, favoring the formation of 5-(2-furyl)cyclopent-2-enones []. This regioselectivity is attributed to the directing influence of the furan ring, which can even override the strong directing effects of other substituents [].
A: Yes, theoretical studies using the G4 level of theory have been employed to investigate the unimolecular dissociation, H-addition, and H-abstraction reactions of 2-Vinylfuran []. These calculations provide valuable insights into the combustion chemistry of 2-Vinylfuran and other furan-based fuels [].
A: Theoretical calculations, such as MNDO and ab initio methods, have been used to model the molecular species involved in the cationic polymerization of 2-Vinylfuran and its derivatives []. These studies have provided insights into the reactivity of furan derivatives in electrophilic media, particularly the anomalous reactivity of the ring C-5 position [].
ANone: 2-Vinylfuran can be synthesized via several routes, including:
- Dehydration of 1-(2-furyl)ethanol []
- Decarboxylation of 2-furylacrylic acid []
- Palladium-catalyzed cyclization/1,2-H shift sequence from ene-yne ketones [, ]
A: 2-Vinylfuran, being a conjugated diene, readily participates in Diels-Alder reactions with various dienophiles, such as maleic anhydride [] and acetylenic esters [, ]. It can also undergo cationic polymerization [, , , ], free radical polymerization [, ], and reactions with electrophiles [].
ANone: Due to its reactivity and versatility, 2-Vinylfuran has potential applications in various fields:
- Polymers: As a monomer for synthesizing functionalized polymers [, , , , , ].
- Adhesives: 5-Hydroxymethyl-2-vinylfuran, a derivative of 2-Vinylfuran, shows promise as a solvent-free adhesive with excellent bonding strength to various substrates [].
- Biofuels: 2-Vinylfuran is a potential renewable biofuel [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



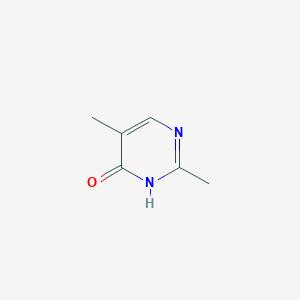
![2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid](/img/no-structure.png)
![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)
